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Compound of Interest

Compound Name: c-Met-IN-17

Cat. No.: B15574924

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core mechanism of
action of c-Met-IN-17, a potent and selective ATP-competitive Type-Ill inhibitor of the c-Met
receptor tyrosine kinase. This document details the quantitative biochemical and cellular
activity, outlines the experimental protocols for its evaluation, and visualizes the intricate
signaling pathways and experimental workflows.

Core Mechanism of Action

c-Met-IN-17 is a novel, highly potent small molecule inhibitor of c-Met kinase.[1] Its mechanism
of action is distinguished by its classification as a Type-Ill inhibitor, indicating a specific binding
mode to an inactive conformation of the kinase, distinct from Type-I and Type-II inhibitors. This
ATP-competitive inhibitor effectively blocks the kinase activity of both wild-type (WT) c-Met and
the D1228V mutant.[1] The presence of an alkyne group in its structure also makes it a
valuable tool for chemical biology applications, such as target engagement and identification
studies, through click chemistry.[1]

Quantitative Data Summary

The inhibitory activity and pharmacokinetic profile of c-Met-IN-17 have been quantitatively
assessed through a series of biochemical, cellular, and in vivo studies. The key data are
summarized in the tables below for clear comparison.
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Target Enzyme Assay Type IC50 (M)
c-Met (Wild-Type) ADP-Glo Kinase Assay 0.031[1]
c-Met (D1228V Mutant) ADP-Glo Kinase Assay 0.068[1]

Table 2: In Vivo Pharmacokinetic Profile of c-Met-IN-17 in
Wistar Rats

Administration

Dose (mg/kg) Parameter Value Unit
Route

Intravenous (i.v.) 0.5 Bioavailability Excellent[1]

Signaling Pathway

The c-Met signaling pathway plays a crucial role in cell proliferation, survival, migration, and
invasion. Its dysregulation is implicated in various cancers. c-Met-IN-17, by inhibiting the
kinase activity of c-Met, effectively blocks these downstream signaling cascades.

Caption: c-Met Signaling Pathway and Inhibition by c-Met-IN-17.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These
protocols are based on standard practices for kinase inhibitor evaluation.

Biochemical Kinase Inhibition Assay (ADP-Glo™ Kinase
Assay)

This assay quantifies the amount of ADP produced during the kinase reaction, which is
inversely correlated with the inhibitory activity of the compound.

+ Reagent Preparation:

o Prepare a reaction buffer containing Tris-HCI, MgClz, BSA, and DTT.
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o Dilute the c-Met kinase (wild-type or D1228V mutant) to the desired concentration in the
reaction buffer.

o Prepare a solution of the substrate (e.g., poly(Glu, Tyr) 4:1) and ATP in the reaction buffer.

o Serially dilute c-Met-IN-17 in DMSO to create a range of concentrations.

¢ Kinase Reaction:

o

Add the diluted c-Met-IN-17 or DMSO (vehicle control) to the wells of a 384-well plate.

[¢]

Add the c-Met kinase to each well and incubate for 10 minutes at room temperature.

[¢]

Initiate the kinase reaction by adding the substrate/ATP mixture.

[e]

Incubate the reaction for 1 hour at room temperature.
e ADP Detection:

o Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the
remaining ATP. Incubate for 40 minutes at room temperature.

o Add Kinase Detection Reagent to convert ADP to ATP and induce a luciferase-based
luminescence signal. Incubate for 30 minutes at room temperature.

o Measure the luminescence using a plate reader.
o Data Analysis:

o Calculate the percentage of inhibition for each concentration of c-Met-IN-17 relative to the
DMSO control.

o Determine the IC50 value by fitting the dose-response curve using non-linear regression
analysis.

Cellular c-Met Phosphorylation Assay

This assay measures the ability of c-Met-IN-17 to inhibit the autophosphorylation of the c-Met
receptor in a cellular context.
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e Cell Culture and Treatment:

o Culture a c-Met-dependent cancer cell line (e.g., MKN-45, which has c-Met amplification)
in appropriate media until they reach 70-80% confluency.

o Starve the cells in serum-free media for 24 hours to reduce basal receptor
phosphorylation.

o Treat the cells with various concentrations of c-Met-IN-17 or DMSO for 2 hours.

o Stimulate the cells with Hepatocyte Growth Factor (HGF) for 15 minutes to induce c-Met
phosphorylation (if the cell line is not constitutively active).

e Cell Lysis and Protein Quantification:

o Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and
phosphatase inhibitors.

o Collect the cell lysates and clarify by centrifugation.

o Determine the protein concentration of each lysate using a BCA protein assay.

e Western Blotting:

o Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

o Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

o Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

o Incubate the membrane with a primary antibody specific for phosphorylated c-Met (e.qg., p-
Met Tyr1234/1235) overnight at 4°C.

o Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated
secondary antibody for 1 hour at room temperature.

o Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging
system.
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o Strip and re-probe the membrane with an antibody for total c-Met as a loading control.

o Data Analysis:
o Quantify the band intensities for phosphorylated and total c-Met.
o Normalize the phosphorylated c-Met signal to the total c-Met signal.

o Calculate the percentage of inhibition of c-Met phosphorylation for each concentration of
c-Met-IN-17.

In Vivo Pharmacokinetic Study in Wistar Rats

This protocol outlines the procedure to determine the pharmacokinetic properties of c-Met-IN-
17 following intravenous administration.

e Animal Handling and Dosing:
o Acclimate male Wistar rats for at least one week before the experiment.

o Administer c-Met-IN-17 at a dose of 0.5 mg/kg via intravenous (i.v.) injection into the tail

vein.
e Blood Sampling:

o Collect blood samples (approximately 0.2 mL) from the jugular vein at various time points
post-dosing (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).

o Collect the blood into tubes containing an anticoagulant (e.g., EDTA).
o Centrifuge the blood samples to separate the plasma.
e Sample Analysis:

o Extract c-Met-IN-17 from the plasma samples using a suitable method (e.g., protein
precipitation with acetonitrile).

o Quantify the concentration of c-Met-IN-17 in the plasma samples using a validated LC-
MS/MS (Liquid Chromatography with tandem Mass Spectrometry) method.
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e Pharmacokinetic Analysis:

o Use a non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate the
pharmacokinetic parameters from the plasma concentration-time data.

o Key parameters to determine include: Area Under the Curve (AUC), Clearance (CL),
Volume of Distribution (Vd), and Half-life (t%%).

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the evaluation of a novel c-Met inhibitor
like c-Met-IN-17.
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Caption: General experimental workflow for c-Met inhibitor evaluation.

© 2025 BenchChem. All rights reserved. 7/8 Tech Support


https://www.benchchem.com/product/b15574924?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15574924?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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